2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Overview
Description
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid is an organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxy group, a keto group, and a phenyl group attached to a butyric acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid typically involves the use of starting materials such as benzaldehyde and pyruvic acid. One common method is the aldol condensation reaction, where benzaldehyde reacts with pyruvic acid in the presence of a base catalyst to form the desired product. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-4-phenylbutyric acid.
Reduction: The keto group can be reduced to form 2-(S)-hydroxy-4-phenylbutyric acid.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: 2,4-Dioxo-4-phenylbutyric acid.
Reduction: 2-(S)-Hydroxy-4-phenylbutyric acid.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways, particularly those involving keto acids.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules. Research is ongoing to explore its role in drug development.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, influencing enzyme activity and metabolic processes. The phenyl group provides hydrophobic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
- 2-Hydroxy-4-oxo-4-phenylbutanoic acid
- 4-Phenyl-2-oxobutanoic acid
- 2-Hydroxy-4-phenylbutanoic acid
Comparison: 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid is unique due to the presence of both hydroxy and keto groups, which allow it to undergo a wider range of chemical reactions compared to its analogs. Its stereochemistry (S-configuration) also plays a crucial role in its biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,9,12H,6H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAOIWBTJSSPD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433116 | |
Record name | 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146912-63-2 | |
Record name | 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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